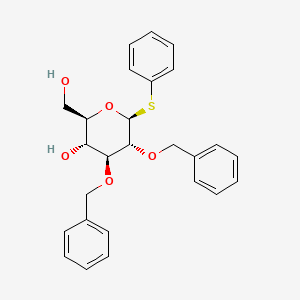

Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5S/c27-16-22-23(28)24(29-17-19-10-4-1-5-11-19)25(30-18-20-12-6-2-7-13-20)26(31-22)32-21-14-8-3-9-15-21/h1-15,22-28H,16-18H2/t22-,23-,24+,25-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNHWIGTXCJGFF-RTJMFUJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)SC4=CC=CC=C4)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)SC4=CC=CC=C4)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside can be synthesized through several synthetic routes. One common method involves the reaction of phenyl thiol with 2,3-di-O-benzyl-D-glucopyranosyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thioglycosides.

Scientific Research Applications

Synthetic Pathways

The synthesis of phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside typically involves the protection of the hydroxyl groups on thioglucose followed by selective benzylation. Recent advancements have highlighted methods that improve yield and stereoselectivity during synthesis:

- Efficient Glycosylation : New methodologies have been developed to activate thioglycosides under mild conditions, allowing for the formation of disaccharides with high yields. For instance, using benzyl trichloroacetimidate as an activating agent has shown promising results in enhancing the reactivity of thioglycosides .

- Building Blocks for Oligosaccharides : The compound can be used as a building block for synthesizing branched oligosaccharides, which are important in various biological processes .

Glycosyl Donor

This compound is primarily utilized as a glycosyl donor in the synthesis of oligosaccharides. Its thiol group allows for selective glycosidic bond formation with various acceptors under optimized conditions:

- Stereoselective Synthesis : The compound has been successfully employed to create disaccharides with defined stereochemistry, essential for studying biological functions of carbohydrates .

- Diverse Acceptors : It can react with a wide range of glycosyl acceptors, facilitating the construction of complex carbohydrate structures necessary for drug development and biochemical studies .

Glycosylated Drugs

The compound has been investigated for its potential in developing glycosylated drugs and therapeutic agents. Glycoconjugates often exhibit enhanced biological activity and stability compared to their non-glycosylated counterparts:

- Drug Delivery Systems : Research indicates that glycosylated compounds can improve the pharmacokinetics and biodistribution of therapeutic agents, making this compound a candidate for further studies in drug formulation.

- Biological Activity : Studies have shown that glycosides can modulate immune responses and exhibit anti-inflammatory properties, indicating potential applications in treating various diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside involves its ability to form stable glycosidic bonds with other molecules. This is facilitated by the thiol group, which acts as a nucleophile, attacking electrophilic centers on other molecules. The phenyl and benzyl groups provide steric hindrance, enhancing the stability of the glycosidic bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Glycosidic Linkages

The structural uniqueness of phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside lies in its thioglycosidic linkage (C-S-C) and benzyl protection at positions 2 and 3. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Reactivity and Stability

- Thioglycosides vs. O-glycosides: Thioglycosides (e.g., target compound) exhibit greater stability toward hydrolysis compared to O-glycosides (e.g., benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside). This makes them preferable for long-term storage and multi-step syntheses .

- Benzyl vs. Acetyl Protection: Benzyl groups (target compound) require harsher conditions (e.g., hydrogenolysis) for removal, whereas acetyl groups (e.g., ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside) can be cleaved under basic conditions (e.g., NaOMe/MeOH). Benzyl-protected derivatives are more suitable for reactions requiring acid stability .

Spectroscopic Characterization

- 1H NMR: The target compound’s benzyl protons resonate between 4.5–5.0 ppm (O-Bn), while thioglycosidic protons appear downfield (~6.5–7.5 ppm for aromatic protons). Analogs with acetyl groups (e.g., ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside) show characteristic acetyl singlets near 2.0 ppm .

- 13C NMR : The thioglycosidic carbon (C-1) in the target compound appears at ~85–90 ppm, distinct from O-glycosides (~95–105 ppm) .

Biological Activity

Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its thioglycoside structure, which includes a phenyl group and two benzyl protecting groups on the glucopyranoside moiety. The compound's molecular formula is with a molecular weight of approximately 452.56 g/mol .

Synthesis Methods : The synthesis typically involves the use of protected glycals and various reagents to facilitate the formation of the thioglycosidic bond. Recent studies have reported improved methods for synthesizing similar compounds, which may be adapted for this compound .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its enzymatic interactions and potential therapeutic applications.

Enzyme Inhibition

- Alpha-Glucosidase Inhibition : Research indicates that thioglycosides can act as inhibitors of alpha-glucosidase enzymes, which are involved in carbohydrate metabolism. The inhibition of these enzymes can be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption .

- Glycosidase Activity : The compound exhibits significant activity against various glycosidases, including maltase and other digestive enzymes. This activity is attributed to the presence of the thiol group that enhances binding affinity to the enzyme active sites .

Antimicrobial Properties

Studies have shown that derivatives of thioglycosides possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against a range of bacterial strains . This suggests potential applications in developing new antimicrobial agents.

Case Studies

- In vitro Studies : A study evaluated the inhibitory effects of related thioglycosides on alpha-glucosidase using various concentrations. The results indicated dose-dependent inhibition, with IC50 values suggesting effective concentrations for therapeutic use .

- Cell Growth Inhibition : In cancer cell line studies, compounds structurally similar to this compound exhibited significant growth inhibition in multiple cancer types. This highlights the potential for further exploration in oncology .

Comparative Analysis

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Alpha-glucosidase inhibitor |

| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 188 | Moderate inhibition on maltase |

| Ethyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside | TBD | Significant inhibition on glycosidases |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside, and how do protecting groups influence the reaction efficiency?

- Methodology : The synthesis typically involves sequential protection of hydroxyl groups. For example, benzyl groups are introduced at the 2- and 3-positions using benzyl bromide under alkaline conditions (e.g., NaH/DMF), while the thioglycosidic bond is established via a Koenigs-Knorr reaction with a thiol donor . The choice of protecting groups (e.g., benzyl vs. acetyl) impacts regioselectivity and stability during glycosylation. Benzyl groups are preferred for their orthogonality and resistance to acidic conditions, enabling selective deprotection in later stages .

- Data Consideration : Monitor reaction progress via TLC (e.g., hexane:EtOAc 3:1) and characterize intermediates using H NMR to confirm substitution patterns (e.g., benzyl proton signals at δ 7.2–7.4 ppm) .

Q. How can researchers optimize purification of this compound intermediates?

- Methodology : Use silica gel column chromatography with gradient elution (e.g., hexane to EtOAc) to separate intermediates. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution. Crystallization from ethanol or acetone is effective for final product isolation .

- Critical Step : Ensure complete removal of tin or boron trifluoride catalysts (common in glycosylation) via aqueous washes to avoid contamination in downstream reactions .

Q. What role do benzyl ethers play in stabilizing the glycosidic bond during synthesis?

- Mechanistic Insight : Benzyl groups provide steric hindrance and electronic stabilization, preventing premature hydrolysis of the thioglycosidic bond. They also facilitate selective deprotection under hydrogenolysis (Pd/C, H) without affecting the thio-linkage .

- Experimental Validation : Compare stability of benzyl-protected intermediates with acetylated analogs under acidic conditions (e.g., 10% HSO in MeOH); benzyl groups show no cleavage, while acetyl groups hydrolyze within 1 hour .

Advanced Research Questions

Q. How can stereochemical integrity at the anomeric center be ensured during thioglycoside formation?

- Methodology : Use anomeric leaving groups (e.g., trichloroacetimidate or sulfoxide) with Lewis acids (BF-EtO) to promote β-selectivity via neighboring-group participation. For α-anomers, employ thiophilic promoters (NIS/TfOH) in non-polar solvents .

- Data Analysis : Confirm anomeric configuration using H NMR coupling constants ( ~10 Hz for β; ~3–4 Hz for α) and compare with literature NOE correlations .

Q. What factors influence glycosylation efficiency when using this thioglycoside as a donor in oligosaccharide synthesis?

- Key Variables :

- Activators : NIS/AgOTf or PhSO/TfO for mild activation.

- Solvent : Dichloromethane or toluene enhances reactivity by stabilizing oxocarbenium intermediates.

- Temperature : Low temperatures (–40°C) reduce side reactions like aglycon transfer .

- Case Study : A study using 2,3-di-O-benzyl protection achieved >85% yield in a disaccharide synthesis, while bulkier groups (e.g., pivaloyl) reduced efficiency to 60% due to steric hindrance .

Q. How do researchers resolve contradictions in reported NMR data for thioglucopyranoside derivatives?

- Approach : Cross-validate assignments using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, benzylidene protons (δ 5.5–5.7 ppm) can obscure anomeric signals; deuteration or variable-temperature NMR clarifies assignments .

- Example : A discrepancy in C NMR shifts for C-4 (δ 75–78 ppm) was resolved by identifying residual solvent (CDCl) interactions in older literature .

Q. What advanced spectroscopic techniques are critical for characterizing complex thioglycoside derivatives?

- Techniques :

- HRMS : Confirm molecular formula (e.g., [M+Na] for CHOS: calc. 475.1552, obs. 475.1555).

- ROESY : Determine spatial proximity of benzyl groups to the thioglycosidic sulfur.

- X-ray crystallography : Resolve absolute configuration for chiral centers .

Q. How can enzymatic assays leverage this compound to study glycosidase inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.